![molecular formula C11H13ClOS B13929576 2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride](/img/structure/B13929576.png)
2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-[(phenylmethyl)thio]Propanoyl chloride is an organic compound with the molecular formula C11H13ClOS. It is a derivative of propanoyl chloride and contains a phenylmethylthio group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride typically involves the reaction of 2-methylpropanoyl chloride with benzyl mercaptan. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The reaction can be represented as follows:
2-Methylpropanoyl chloride+Benzyl mercaptan→2-Methyl-2-[(phenylmethyl)thio]Propanoyl chloride
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[(phenylmethyl)thio]Propanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The phenylmethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The acyl chloride group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Major Products Formed
Substitution Products: Amides, esters, and thioesters.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Scientific Research Applications
2-Methyl-2-[(phenylmethyl)thio]Propanoyl chloride has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is used in the modification of biomolecules for studying their functions and interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride involves the reactivity of the acyl chloride group. The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles. The phenylmethylthio group can also participate in oxidation and reduction reactions, leading to the formation of different products.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropanoyl chloride: Lacks the phenylmethylthio group.
Benzoyl chloride: Contains a benzoyl group instead of the 2-methyl-2-[(phenylmethyl)thio] group.
2-Methyl-2-phenylpropanoyl chloride: Contains a phenyl group instead of the phenylmethylthio group.
Uniqueness
2-Methyl-2-[(phenylmethyl)thio]Propanoyl chloride is unique due to the presence of both the 2-methylpropanoyl and phenylmethylthio groups. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical and research applications.
Properties
Molecular Formula |
C11H13ClOS |
|---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
2-benzylsulfanyl-2-methylpropanoyl chloride |
InChI |
InChI=1S/C11H13ClOS/c1-11(2,10(12)13)14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
HQPDBGWHKDKFKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)Cl)SCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


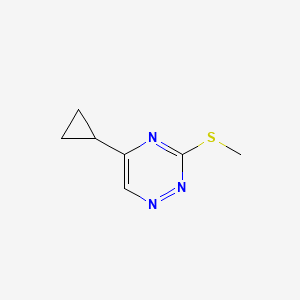
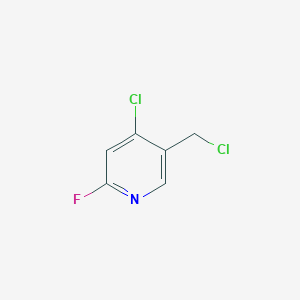



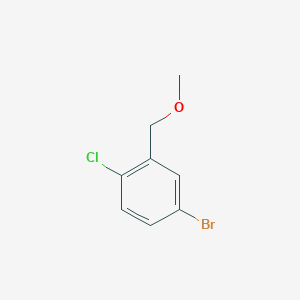
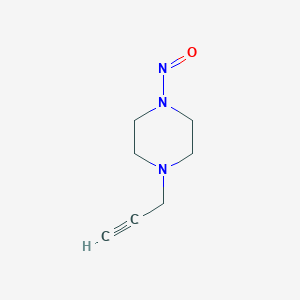
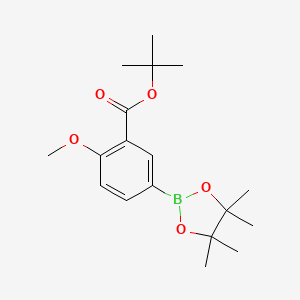
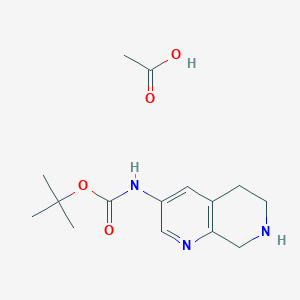
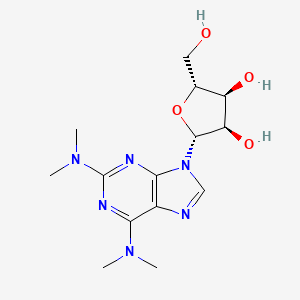
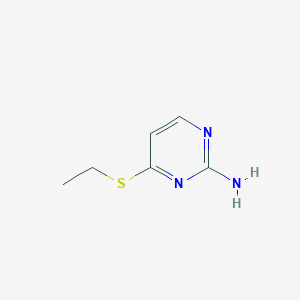

![Tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate](/img/structure/B13929570.png)

